Apadoline

Descripción general

Descripción

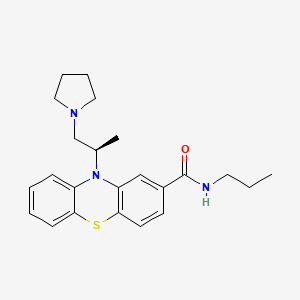

Apadolina: es un fármaco de molécula pequeña que actúa como agonista del receptor κ-opioide. Inicialmente fue desarrollado por Sanofi para el tratamiento del dolor. El compuesto tiene la fórmula molecular C23H30ClN3OS y un peso molecular de 395.561 g/mol . La apadolina se ha investigado por sus posibles aplicaciones terapéuticas en enfermedades del sistema nervioso, particularmente en el manejo del dolor .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Apadolina involucra múltiples pasos, comenzando con precursores disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar el rendimiento y la pureza deseados del producto.

Métodos de Producción Industrial: La producción industrial de Apadolina sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: La Apadolina experimenta varias reacciones químicas, incluyendo:

Oxidación: La Apadolina se puede oxidar bajo condiciones específicas para formar los correspondientes derivados oxidados.

Reducción: El compuesto se puede reducir para producir formas reducidas con diferentes propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .

Aplicaciones Científicas De Investigación

Acne Vulgaris Treatment

Apadoline is widely recognized for its efficacy in treating acne vulgaris. Clinical studies have demonstrated that:

- Efficacy : this compound gel formulations (0.1% and 0.3%) significantly reduce both inflammatory and non-inflammatory acne lesions compared to placebo and other retinoids like tretinoin .

- Tolerability : It exhibits a favorable safety profile, causing less irritation than other retinoids, making it suitable for long-term use in acne management .

Other Dermatological Conditions

Recent research indicates that this compound may have broader applications:

- Photoaging : Its ability to modulate skin cell behavior suggests potential in treating signs of aging .

- Psoriasis : Studies are exploring its effectiveness in managing psoriasis due to its anti-inflammatory properties .

- Acanthosis Nigricans : Emerging evidence points to a depigmenting effect that could be beneficial in treating this condition .

Antibacterial Activity

This compound has shown promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to its structural characteristics, which enhance its interaction with bacterial membranes . The compound's potential as an adjunctive therapy in bacterial infections is an area of active research.

Anticancer Potential

The antiproliferative effects of this compound have sparked interest in its potential use as an anticancer agent:

- Mechanisms : Studies suggest it may inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis in cancer cells .

- Research Directions : Ongoing investigations are aimed at understanding the precise mechanisms and developing formulations that optimize its therapeutic effects against different cancer types.

Pharmacokinetic Profile

This compound demonstrates low systemic absorption when applied topically, which minimizes the risk of systemic side effects commonly associated with other retinoids . This characteristic makes it a safer option for patients requiring long-term treatment.

Innovative Formulations

Recent advancements include the development of combination therapies that enhance the efficacy of this compound when used alongside other active pharmaceutical ingredients (APIs). These formulations aim to improve penetration and therapeutic outcomes while reducing irritation .

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy and safety of this compound:

- A meta-analysis comparing this compound with tretinoin concluded that both agents are effective; however, this compound offers enhanced tolerability, making it preferable for many patients .

- Long-term studies indicate sustained efficacy with minimal side effects over extended periods of use, supporting its role as a first-line treatment for acne vulgaris .

Mecanismo De Acción

La Apadolina ejerce sus efectos uniéndose a los receptores κ-opioides en el sistema nervioso. Esta unión activa los receptores, lo que lleva a una cascada de eventos intracelulares que dan como resultado analgesia (alivio del dolor). Los objetivos moleculares incluyen receptores acoplados a proteínas G, que median las vías de transducción de señales involucradas en la modulación del dolor . La activación de los receptores κ-opioides inhibe la liberación de neurotransmisores, reduciendo la percepción del dolor .

Comparación Con Compuestos Similares

Compuestos Similares:

Spiradolina: Otro agonista del receptor κ-opioide con propiedades analgésicas similares pero diferentes perfiles de efectos secundarios.

Niravolina: Investigada por sus propiedades aquareticas pero descontinuada debido a los efectos secundarios.

Singularidad de la Apadolina: La Apadolina destaca por su actividad agonista selectiva del receptor κ-opioide, lo que proporciona un alivio efectivo del dolor con potencialmente menos efectos secundarios en comparación con otros agonistas del receptor opioide. Su estructura química única y su perfil farmacológico la convierten en una candidata prometedora para futuras investigaciones y desarrollos en terapias para el manejo del dolor .

Actividad Biológica

Apadoline, a compound often discussed in the context of dermatological treatments, is recognized for its potential biological activities, particularly in the management of acne vulgaris. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a third-generation topical retinoid. It exhibits several pharmacological properties, including anti-comedogenic, comedolytic, and anti-inflammatory effects. These properties make it particularly useful in treating acne vulgaris, a common skin condition characterized by the presence of comedones, papules, and pustules.

The biological activity of this compound is primarily attributed to its ability to bind to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. This binding leads to modulation of gene expression involved in cell differentiation and proliferation. The following mechanisms are central to its action:

- Comedolytic Activity : this compound promotes the normalization of follicular epithelium maturation, which helps prevent the formation of comedones.

- Anti-inflammatory Effects : It inhibits leukotriene production and down-regulates toll-like receptor 2 (TLR-2) expression, thereby reducing inflammation associated with acne lesions.

- Sebum Regulation : Studies suggest that this compound reduces sebum production by inhibiting enzymes involved in lipid synthesis.

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of this compound in treating acne vulgaris. A summary of significant studies is presented below:

| Study | Sample Size | Treatment Duration | Results |

|---|---|---|---|

| Study 1 | 441 patients | 12 weeks | 96.3% showed improvement; 18% complete clearing |

| Study 2 | 503 subjects | 12 weeks | Significant reduction in inflammatory lesions compared to vehicle (p < 0.001) |

| Study 3 | 249 patients | 12 weeks | Greater reduction in total lesions with this compound + Clindamycin vs. Clindamycin alone (p < 0.001) |

In a post-marketing surveillance study involving 571 patients treated with this compound gel (0.1%), results indicated a high tolerability profile with only 4% rating poor tolerability. The majority reported excellent or good tolerability after 12 weeks.

Pharmacodynamics

This compound's pharmacodynamic profile is distinct from other retinoids like tretinoin. It exhibits lower irritation potential while maintaining comparable efficacy in lesion reduction. This characteristic enhances patient compliance, which is crucial for successful acne treatment.

Safety Profile

The safety profile of this compound has been extensively documented:

- Dermatological Reactions : Compared to other retinoids, this compound induces less severe dermal reactions.

- Systemic Effects : Limited systemic absorption minimizes risks associated with long-term use.

Future Directions

Research continues to explore the full therapeutic potential of this compound beyond acne treatment. Investigations into its efficacy against other dermatological conditions and potential applications in oncology are ongoing.

Propiedades

Número CAS |

135003-30-4 |

|---|---|

Fórmula molecular |

C23H29N3OS |

Peso molecular |

395.6 g/mol |

Nombre IUPAC |

N-propyl-10-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide |

InChI |

InChI=1S/C23H29N3OS/c1-3-12-24-23(27)18-10-11-22-20(15-18)26(17(2)16-25-13-6-7-14-25)19-8-4-5-9-21(19)28-22/h4-5,8-11,15,17H,3,6-7,12-14,16H2,1-2H3,(H,24,27)/t17-/m1/s1 |

Clave InChI |

KXMAIWXPZGQNCR-QGZVFWFLSA-N |

SMILES |

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4 |

SMILES isomérico |

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2[C@H](C)CN4CCCC4 |

SMILES canónico |

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Apadoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.